1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-phenylpiperazine
Overview
Description
1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-phenylpiperazine is a compound belonging to the piperazine class of chemicals. Piperazines are known for their wide range of biological and pharmaceutical activities . This particular compound features a sulfonyl group attached to a phenylpiperazine core, with additional chloro and methoxy substituents on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-phenylpiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed can be deprotected using reagents like PhSH (thiophenol) to yield the final product .
Industrial Production Methods
Industrial production methods for piperazine derivatives, including this compound, often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods has also been explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-phenylpiperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfonyl group can form strong interactions with target proteins, while the phenylpiperazine core can modulate the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-methylpiperazine: Similar structure but with a methyl group instead of a phenyl group.
4-Chlorobenzylsulfonyl chloride: Contains a sulfonyl chloride group instead of a piperazine core.
1-Chloro-4-{4-[(4-methylphenyl)sulfonyl]phenoxy}benzene: Features a sulfonyl group attached to a different aromatic system.
Uniqueness
1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-phenylpiperazine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and methoxy groups on the phenyl ring, along with the sulfonyl and phenylpiperazine core, makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)sulfonyl-4-phenylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-23-17-13-15(7-8-16(17)18)24(21,22)20-11-9-19(10-12-20)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFFINUYBWCFRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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